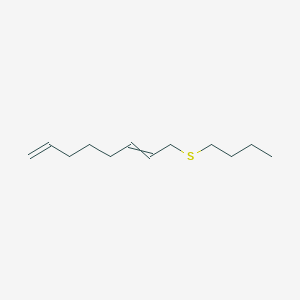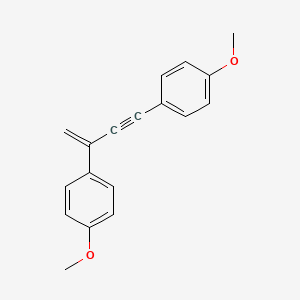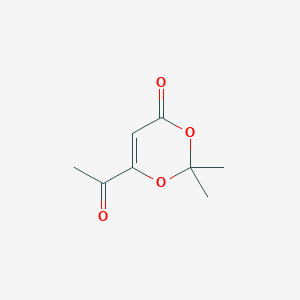
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound known for its unique structure and properties. It is a diketene-acetone adduct and serves as a building block in organic synthesis. This compound is used in various scientific research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can be synthesized through the reaction of diketene with acetone. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. One common method involves the use of concentrated sulfuric acid as a catalyst, with the reaction carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a precursor to β-dicarbonyl compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its reactivity with various chemical reagents. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound used as a building block in organic synthesis.
2,6-Dimethyl-4H-pyran-4-one: Another related compound with similar reactivity and applications.
Uniqueness
6-Acetyl-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
130473-32-4 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
6-acetyl-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C8H10O4/c1-5(9)6-4-7(10)12-8(2,3)11-6/h4H,1-3H3 |
InChI-Schlüssel |
AEDNJAZCQCXWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=O)OC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14264271.png)


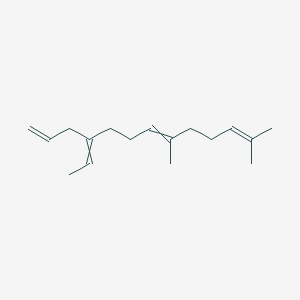

![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
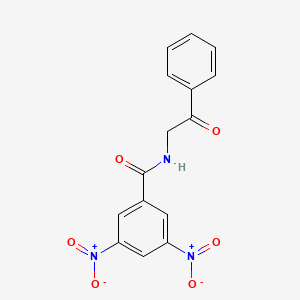
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
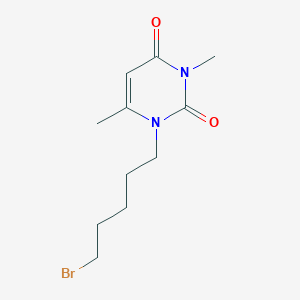
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
